molecular formula C22H21F3N4O3 B3398948 3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-46-9

3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3398948
CAS No.: 1021264-46-9
M. Wt: 446.4 g/mol
InChI Key: NZXPNHPDQATKPW-UHFFFAOYSA-N
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Description

3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule recognized for its potent and selective inhibition of the Transient Receptor Potential Cation Channel, Subfamily C, Member 5 (TRPC5). TRPC5 is a calcium-permeable non-selective cation channel that is expressed in various tissues, with significant prominence in the brain, where it contributes to neuronal excitability and intracellular calcium signaling. This compound was specifically developed and disclosed by GlaxoSmithKline as part of a series of spiro-cyclic compounds targeting ion channels for therapeutic intervention. The primary research value of this inhibitor lies in its utility as a pharmacological tool to probe the complex physiological and pathophysiological roles of TRPC5 channels. Researchers employ it to investigate mechanisms in neurological and psychiatric conditions, as TRPC5 activity has been implicated in fear and anxiety behaviors, as well as in the regulation of depressive states. By selectively blocking TRPC5-mediated calcium influx , this carboxamide derivative allows scientists to dissect channel function in native systems and disease models, contributing to the validation of TRPC5 as a potential drug target for mood disorders and other central nervous system diseases. Its application is crucial for advancing the understanding of calcium signaling dynamics in specific neuronal populations and for evaluating the therapeutic potential of TRPC5 blockade.

Properties

IUPAC Name

3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c23-22(24,25)16-8-4-5-9-17(16)26-19(31)28-12-10-21(11-13-28)18(30)29(20(32)27-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPNHPDQATKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, increasing its efficacy. This compound may inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations at Position 8 (Carboxamide Group)

  • N-(4-Chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (CAS 1021264-55-0): Substitutes the trifluoromethylphenyl group with a 4-chlorophenyl. Key Data: Molecular weight = 426.896 g/mol; LogP (predicted) = 3.2 .
  • 8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione :

    • Replaces the carboxamide with a benzodioxole-carbonyl group.
    • The benzodioxole may improve π-π stacking interactions but reduces hydrogen-bonding capacity. Fluorine at position 4 enhances metabolic resistance .

Modifications at Position 3 (Benzyl Group)

  • 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 170921-48-9) :

    • Lacks the 2,4-dioxo and carboxamide groups.
    • Simplified structure reduces steric hindrance but diminishes target selectivity. Retains moderate activity in kinase assays .
  • 3-[(4-Fluorophenyl)methyl] Derivatives: Fluorine substitution improves membrane permeability and bioavailability compared to non-halogenated analogs. Example: 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione ().

Core Structure Modifications

  • 2-[4-(Trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1253924-71-8) :
    • Replaces the carboxamide with a trifluoromethoxyphenyl group.
    • Key Data : Molecular weight = 313.28 g/mol; Predicted LogP = 2.8; Boiling point = 380.4°C .
    • The trifluoromethoxy group offers similar electron-withdrawing effects as trifluoromethyl but with altered steric demands .

Physicochemical and ADME Properties

Property Target Compound N-(4-Chlorophenyl) Analog Trifluoromethoxyphenyl Analog
Molecular Weight (g/mol) ~450 (estimated) 426.896 313.28
LogP (Predicted) 3.5–4.0 3.2 2.8
Solubility (µg/mL) <10 (aqueous buffer) 15–20 25–30
Metabolic Stability (t₁/₂) >60 min (microsomal assay) 45 min 75 min

Biological Activity

3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological effects based on recent studies.

The compound can be synthesized using methods such as Suzuki–Miyaura coupling, which allows for mild reaction conditions and functional group tolerance. The molecular formula is C22H21F3N4O3C_{22}H_{21}F_3N_4O_3, with a molecular weight of 446.4 g/mol. The trifluoromethyl group present in the structure is often linked to enhanced biological activity and stability.

Chemical Structure

PropertyDescription
IUPAC Name This compound
CAS Number 1021264-46-9
Molecular Formula C22H21F3N4O3C_{22}H_{21}F_3N_4O_3
Molecular Weight 446.4 g/mol

Anticonvulsant Activity

Research has indicated that derivatives of the triazaspiro[4.5]decane framework exhibit significant anticonvulsant properties. In a study evaluating several compounds, some showed protective effects against seizures when compared to the standard drug valproate. The compounds were tested using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, demonstrating lower neurotoxicity than traditional anticonvulsants .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to biological receptors, which may lead to the inhibition or activation of certain enzymes. This interaction can modulate various cellular pathways, contributing to its pharmacological effects.

Cardioprotective Effects

Recent studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit permeability transition pores in mitochondria through a mechanism independent of the Glu119 residue in the ATP synthase c subunit. This suggests potential cardioprotective properties while avoiding the toxic side effects associated with other compounds like Oligomycin A .

Summary of Biological Activities

Activity TypeObservations
Anticonvulsant Significant protective effects in seizure models compared to valproate .
Cardioprotective Inhibition of mitochondrial permeability transition pores .

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study evaluated various derivatives for their anticonvulsant activity, revealing that certain compounds exhibited strong protective effects against induced seizures while maintaining low neurotoxicity levels .
  • Mechanistic Insights : Research demonstrated that the interaction between triazaspiro derivatives and mitochondrial components could prevent adverse effects typically seen with other drugs like Oligomycin A, highlighting a safer pharmacological profile .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds suggest that specific structural features contribute significantly to their biological efficacy, including lipophilicity and hydrophobic centers .

Q & A

Basic Research Questions

Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?

  • The compound features a 1,3,8-triazaspiro[4.5]decane core with a benzyl group at position 3, a trifluoromethylphenyl carboxamide at position 8, and two ketone groups (2,4-dioxo). The spirocyclic framework imposes steric constraints, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity. The benzyl moiety contributes to lipophilicity, impacting solubility and membrane permeability .

Q. What synthetic strategies are commonly employed for spirocyclic triazaspiro compounds like this one?

  • Synthesis typically involves:

  • Step 1 : Construction of the spirocyclic backbone via cyclization reactions (e.g., intramolecular amidation or urea formation).
  • Step 2 : Functionalization of the core with substituents (e.g., benzylation via nucleophilic substitution or Suzuki coupling).
  • Step 3 : Installation of the carboxamide group using activated esters or coupling reagents like HATU/DIPEA .
    • Example: Similar compounds in and use multi-step protocols with chromatography for purification.

Q. How is the purity and identity of this compound validated in academic research?

  • Analytical methods :

  • HPLC/LC-MS : To assess purity (>95% required for biological assays).
  • NMR (¹H/¹³C) : Confirms structural integrity (e.g., sp³ hybridized carbons in the spiro core).
  • X-ray crystallography : Used in and to resolve stereochemistry in related analogs.

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

  • Critical parameters :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for carboxamide coupling .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during benzylation .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
    • Case study : used high-throughput experimentation (HTE) to optimize C–N coupling conditions, achieving >80% yield.

Q. What mechanisms underlie its biological activity, particularly as an enzyme inhibitor?

  • The compound’s spirohydantoin core mimics peptide bonds, enabling competitive inhibition of enzymes like prolyl hydroxylases (PHDs) or phospholipase D (PLD) .
  • Key interactions :

  • The trifluoromethylphenyl group engages in hydrophobic interactions with enzyme pockets.
  • The dioxo groups coordinate with metal ions (e.g., Fe²⁺ in PHDs) critical for catalytic activity .
    • Example : reports PLD2 inhibition (IC₅₀ = 20 nM) with 75-fold selectivity over PLD1.

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Potential factors :

  • Metabolic instability : The benzyl group may undergo rapid oxidation in vivo. Mitigate via deuterium exchange or fluorination .
  • Off-target effects : Use isoform-selective assays (e.g., PLD1 vs. PLD2 in ) to refine specificity.
  • PK/PD profiling : Adjust dosing regimens based on half-life and tissue distribution data .

Q. What computational methods aid in structure-activity relationship (SAR) studies for this compound?

  • Approaches :

  • Molecular docking : Predict binding modes with targets like PHD2 (PDB: 5L9B) or PLD2 (PDB: 5EHZ).
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency.
  • MD simulations : Assess conformational flexibility of the spiro core during enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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